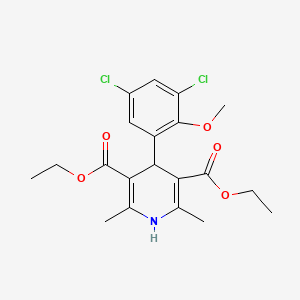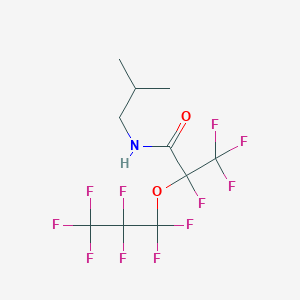![molecular formula C12H15Cl2NO B5977673 [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5977673.png)
[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a 2,3-dichlorophenylmethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or toluene.
Base: Sodium hydride or potassium carbonate is frequently used.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: The intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: to enhance reaction efficiency.
Automated systems: for precise control of reaction conditions.
Purification techniques: such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of fully saturated pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Synthesis of novel compounds: Used as an intermediate in the synthesis of various bioactive molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its unique structural properties.
Biology:
Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor binding studies: Used in studies to understand receptor-ligand interactions.
Medicine:
Drug development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. It may act by:
Binding to enzyme active sites: Inhibiting enzyme activity by mimicking natural substrates.
Receptor modulation: Interacting with receptors to modulate their activity, potentially affecting neurotransmission pathways.
Signal transduction pathways: Influencing cellular signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Dichlorophenyl compounds: Compounds such as 2,3-dichlorophenylacetic acid and 2,3-dichlorophenylamine.
Uniqueness:
Structural uniqueness: The combination of a pyrrolidine ring with a dichlorophenylmethyl group and a hydroxymethyl group is unique, providing distinct chemical and biological properties.
Biological activity: Exhibits unique biological activities compared to other pyrrolidine or dichlorophenyl compounds, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[1-[(2,3-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-5-1-3-9(12(11)14)7-15-6-2-4-10(15)8-16/h1,3,5,10,16H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFFGIRUFLMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C(=CC=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]but-2-ynamide](/img/structure/B5977594.png)
![2-[4-(1,3-Dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B5977597.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5977603.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5977611.png)
![ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B5977619.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977623.png)
![4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5977635.png)

![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)
![[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride](/img/structure/B5977659.png)

![[5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
